molecular formula C13H19NO B1386402 N-[(3-methylphenyl)methyl]oxan-4-amine CAS No. 1154886-94-8

N-[(3-methylphenyl)methyl]oxan-4-amine

Cat. No.: B1386402
CAS No.: 1154886-94-8
M. Wt: 205.3 g/mol
InChI Key: MYZCOIRMLWMHQA-UHFFFAOYSA-N
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Description

N-[(3-Methylphenyl)methyl]oxan-4-amine is a secondary amine featuring a 3-methylbenzyl group attached to the nitrogen atom of an oxane (tetrahydropyran) ring.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)10-14-13-5-7-15-8-6-13/h2-4,9,13-14H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZCOIRMLWMHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 3-methylbenzylamine with oxan-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N-[(3-methylphenyl)methyl]oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex compounds.

    Biology: The compound is used in the study of biological processes and interactions at the molecular level.

    Industry: The compound is utilized in material synthesis and other industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with N-[(3-methylphenyl)methyl]oxan-4-amine, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences Source
N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide C₂₀H₁₉NO₂ 305.36 Acetamide, naphthol, 3-methylbenzyl Aromatic naphthol vs. oxane ring
4-Methyl-N-(3-methylphenyl)pyridin-2-amine C₁₃H₁₄N₂ 198.27 Pyridine, 3-methylphenyl Pyridine vs. oxane ring
N-(3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-N-(3-methylphenyl)amine C₂₀H₂₀N₂OS 336.45 Thiazole, allyl, methoxyphenyl Thiazole vs. oxane ring; additional substituents
2-methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride C₁₂H₁₈ClNO 229.75 Propanolamine, 3-methylbenzyl, hydrochloride salt Aliphatic alcohol vs. oxane ring

Key Observations :

  • This may improve aqueous solubility relative to purely aromatic analogs.
  • Substituent Effects: The 3-methylphenyl group is common across analogs, but its position and additional functional groups (e.g., naphthol in , methoxy in ) alter steric and electronic properties.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The monoclinic crystal system (space group P2₁/c) observed in N-[(2-Hydroxynaphthalen-1-yl)(3-methylphenyl)methyl]acetamide () suggests tight molecular packing due to hydrogen bonding from the hydroxyl and acetamide groups. In contrast, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine () likely exhibits different packing motifs due to the planar pyridine ring .
  • Solubility : The oxane ring’s ether oxygen may confer higher solubility in polar solvents compared to the hydrophobic pyridine () or thiazole () analogs.

Biological Activity

N-[(3-methylphenyl)methyl]oxan-4-amine, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxanamine structure, which contributes to its interaction with biological systems. The molecular formula is C12H17N, and it has a molecular weight of approximately 177.27 g/mol. Its structural features allow for versatile interactions with various biomolecules.

The compound primarily exerts its biological effects through:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation.
  • Protein Interaction : It interacts with proteins such as alpha-synuclein, which is implicated in neurodegenerative diseases. By inhibiting the aggregation of alpha-synuclein, the compound may help prevent neurotoxicity associated with conditions like Parkinson's disease.

The biochemical properties of this compound include:

PropertyDescription
Solubility Soluble in organic solvents like DMSO and ethanol
Stability Stable under physiological conditions; minimal degradation observed over time
Transport Mechanism Interacts with transport proteins for cellular uptake

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling : It modulates signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound affects gene expression related to oxidative stress responses and neuronal health.

Studies have demonstrated that at lower doses, this compound effectively reduces oxidative stress without adverse effects on cell viability.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound:

  • Animal Model Studies : In rodent models of Parkinson's disease, administration of the compound significantly reduced bradykinesia and improved motor function. The mechanism was linked to the inhibition of alpha-synuclein aggregation.
  • Oxidative Stress Reduction : In vitro studies showed that this compound decreased levels of reactive oxygen species (ROS) in neuronal cells exposed to toxic agents, suggesting its role as an antioxidant.

Enzyme Interaction Studies

Research has also focused on the interaction of this compound with xanthine oxidoreductase:

Enzyme InteractionEffect
Xanthine Oxidoreductase Inhibition leading to reduced uric acid production
Impact on Metabolic Pathways Alters purine metabolism, potentially beneficial in gout treatment

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